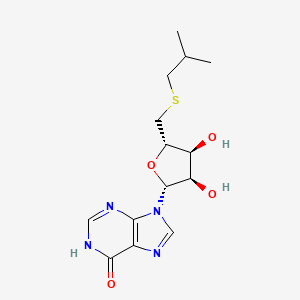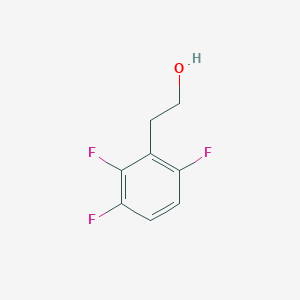
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate
Übersicht
Beschreibung
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate is a complex organic compound with a unique structure that includes a nitro group, a methylsulfonyl group, and a phenylcarbonyloxy group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methylsulfonylbenzene to introduce the nitro group, followed by the formation of the phenylcarbonyloxy group through esterification or acylation reactions. The final step involves the cyclization of the intermediate to form the cyclohexene ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylcarbonyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity. The phenylcarbonyloxy group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylsulfonyl)-2-nitrobenzoic acid: Shares the nitro and methylsulfonyl groups but lacks the cyclohexene ring.
1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride: Contains similar functional groups but has a different core structure
Eigenschaften
Molekularformel |
C14H13NO7S |
|---|---|
Molekulargewicht |
339.32 g/mol |
IUPAC-Name |
(3-oxocyclohexen-1-yl) 4-methylsulfonyl-2-nitrobenzoate |
InChI |
InChI=1S/C14H13NO7S/c1-23(20,21)11-5-6-12(13(8-11)15(18)19)14(17)22-10-4-2-3-9(16)7-10/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
NGSRUCJZGJEESC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC2=CC(=O)CCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(Benzyloxy)methyl]-4-hydroxyfuran-2(5H)-one](/img/structure/B8674645.png)







